Nitrofurantoin

Descripción general

Descripción

Nitrofurantoin is an antibacterial medication belonging to the nitrofuran class. It is primarily used to treat and prevent lower urinary tract infections, such as cystitis. This compound is effective against a range of bacteria, including Escherichia coli and Staphylococcus saprophyticus . It is available in various forms, including capsules, tablets, and liquid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of nitrofurantoin involves several steps. One common method includes the hydrolysis of 5-nitrofurfural diethyl ester in the presence of hydrochloric acid and purified water at 60-70°C. The hydrolyzed product is then reacted with aminohydantoin at 90-95°C under reflux conditions, followed by washing and purification to obtain the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. The process involves the use of reverse osmosis membrane reaction devices and precise temperature control to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Nitrofurantoin undergoes various chemical reactions, including:

Reduction: this compound can be reduced by bacterial nitroreductases to form reactive intermediates.

Oxidation: It can also undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Reduction: Bacterial nitroreductases are commonly used to reduce this compound.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.

Major Products Formed: The reduction of this compound leads to the formation of electrophilic intermediates that inhibit bacterial growth by targeting DNA, RNA, and protein synthesis .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Uncomplicated Urinary Tract Infections (UTIs)

Nitrofurantoin is considered the first-line therapy for uncomplicated UTIs, particularly cystitis. It is effective against most Gram-positive and Gram-negative bacteria, including Escherichia coli, which is the predominant pathogen in UTIs. The drug's mechanism involves interference with bacterial metabolism, leading to cell death. Studies show that this compound maintains a high concentration in urine while achieving low serum levels, minimizing systemic side effects and preserving bowel flora .

2. Prophylaxis for Recurrent UTIs

Beyond treatment, this compound is also used prophylactically to prevent recurrent urinary tract infections. Its ability to concentrate in the urinary tract makes it particularly useful in patients with a history of frequent UTIs. A systematic review indicated that this compound significantly reduces the recurrence rate compared to placebo .

Case Studies

Case Study 1: Efficacy and Safety in Acute Cystitis

A randomized controlled trial involving 338 women with acute uncomplicated cystitis compared this compound to trimethoprim-sulfamethoxazole. The clinical cure rate was 84% for this compound versus 79% for trimethoprim-sulfamethoxazole, demonstrating non-inferiority between the two treatments . This study underscores this compound's effectiveness as a primary treatment option.

Case Study 2: Hepatotoxicity Risk

A 69-year-old male patient developed acute liver failure after five days of this compound treatment for cystitis. Following discontinuation of the drug, the patient improved significantly, suggesting a potential but rare adverse effect associated with this compound use . This case highlights the importance of monitoring liver function in patients on prolonged this compound therapy.

Complications and Monitoring

Long-term use of this compound has been associated with pulmonary and hepatic complications. A study noted that chronic use could lead to lung disease or hepatotoxicity, necessitating regular monitoring of patients . Health professionals must balance the benefits of this compound against these potential risks, especially in older adults or those with pre-existing conditions.

Pharmacokinetics and Mechanism of Action

This compound is rapidly absorbed and reaches therapeutic concentrations in urine. Its pharmacokinetic profile shows that food enhances absorption, which can be critical for optimizing treatment outcomes . The drug acts by being converted into reactive intermediates by bacterial enzymes, which inhibit vital metabolic processes.

| Parameter | Value |

|---|---|

| Bioavailability | 38.8% - 44.3% |

| Peak Concentration (Cmax) | 0.875 - 0.963 mg/L |

| Volume of Distribution | ~0.46 L/kg (in dogs) |

| Common Pathogens Targeted | E. coli, Staphylococcus saprophyticus |

Mecanismo De Acción

Nitrofurantoin exerts its antibacterial effects through multiple mechanisms:

Reduction by Bacterial Enzymes: this compound is reduced by bacterial nitroreductases to form reactive intermediates.

Inhibition of Metabolic Pathways: These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, leading to bacterial cell death.

Disruption of Cell Wall Synthesis: this compound also disrupts bacterial cell wall synthesis, further inhibiting bacterial growth.

Comparación Con Compuestos Similares

Ciprofloxacin: A fluoroquinolone antibiotic used to treat a variety of infections.

Trimethoprim/Sulfamethoxazole: A combination antibiotic used to treat urinary tract infections and other bacterial infections.

Furazolidone: Another nitrofuran derivative used to treat bacterial diarrhea and Helicobacter pylori infections

Uniqueness of Nitrofurantoin: this compound is unique due to its specific use in treating urinary tract infections and its low risk of inducing bacterial resistance. Unlike ciprofloxacin and trimethoprim/sulfamethoxazole, this compound is primarily bacteriostatic but can be bactericidal at high concentrations .

Actividad Biológica

Nitrofurantoin is a synthetic antibiotic primarily used to treat urinary tract infections (UTIs). Its unique mechanism of action, pharmacokinetics, and resistance profile make it a critical agent in the management of uncomplicated UTIs. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and case studies highlighting its therapeutic applications and potential adverse effects.

This compound exerts its antibacterial effects through a multifactorial mechanism. Upon entering bacterial cells, it is reduced by nitroreductases to reactive intermediates that target several vital processes:

- Protein Synthesis: this compound inhibits bacterial ribosomal function, disrupting protein synthesis.

- Krebs Cycle Inhibition: It interferes with enzymes involved in the citric acid cycle, impairing energy production.

- DNA/RNA Synthesis Disruption: The reactive intermediates generated can damage nucleic acids, leading to cell death.

This complex mechanism makes it difficult for bacteria to develop resistance, as multiple mutations would be required to overcome all the targets affected by this compound .

Pharmacokinetics

This compound is characterized by:

- Rapid Absorption: After oral administration, it achieves therapeutic concentrations quickly.

- Bioavailability: Approximately 80-90% of this compound is bioavailable, with a significant portion excreted unchanged in urine .

- Half-life: It has a short half-life of about 20 minutes, necessitating multiple doses to maintain effective levels in the urinary tract.

- Acidic pH Enhancement: Its antibacterial activity is enhanced in acidic urine conditions, making it particularly effective for UTIs .

Clinical Efficacy

Numerous studies have demonstrated the effectiveness of this compound in treating uncomplicated UTIs. A comparative study showed that after 28 days of treatment:

- 70% of women treated with this compound reported complete resolution of symptoms compared to 58% in the fosfomycin group (P<0.004) .

- The microbiological failure rate was lower for this compound (82% success rate) compared to fosfomycin (73%) after 14 days .

Table 1: Clinical Efficacy of this compound vs. Other Antibiotics

| Study Reference | Treatment Group | Resolution Rate (%) | Microbiological Failure Rate (%) |

|---|---|---|---|

| Study A | This compound | 70 | 18 |

| Study B | Trimethoprim-Sulfamethoxazole | 79 | 21 |

Case Studies

Case Study 1: this compound-Induced Interstitial Lung Disease

A patient developed interstitial lung disease after starting this compound. Symptoms improved significantly after discontinuation and treatment with corticosteroids . This case highlights the importance of monitoring for pulmonary side effects associated with this compound.

Case Study 2: Acute Hepatotoxicity

A 69-year-old male developed acute liver failure after five days on this compound for cystitis. The condition improved upon discontinuation of the drug and steroid therapy . This case underscores the potential hepatotoxic effects linked to this compound.

Resistance Profile

This compound has demonstrated exceptional durability against resistance over its 70 years of use. Factors contributing to this include:

- Rapid Achievement of Therapeutic Concentrations: High concentrations achieved in urine suppress resistance development.

- Multiple Targets within Bacteria: Resistance requires simultaneous mutations affecting various metabolic pathways.

- Low Risk of Horizontal Gene Transfer: this compound's unique action minimizes the spread of resistant strains .

Propiedades

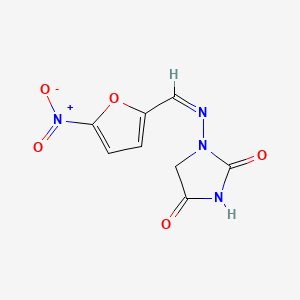

IUPAC Name |

1-[(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFQHRVNIOXGAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | NITROFURANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020972 | |

| Record name | Nitrofurantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrofurantoin appears as odorless lemon yellow crystals or fine yellow powder. Bitter taste. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | NITROFURANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992), Soly (mg/100 ml): water (pH 7) 19.0; 95% ethanol 51.0; acetone 510; DMF 8000; peanut oil 2.1; glycerol 60; polyethylene glycol 1500., Very slightly soluble in alcohol and practically insoluble in ether and water., In water, 79 mg/l at 24 °C. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992) | |

| Record name | NITROFURANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992) | |

| Record name | NITROFURANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

MICROSOMAL AND SOLUBLE FRACTIONS FROM BOTH RAT LIVER AND LUNG MEDIATED THE COVALENT BINDING OF (14)C-LABELED NITROFURANTOIN (I) TO TISSUE MACROMOLECULES IN VITRO. OXYGEN STRONGLY INHIBITED THE BINDING IN BOTH FRACTIONS, AND CARBON MONOXIDE FAILED TO INHIBIT THE BINDING IN MICROSOMAL PREPARATIONS, INDICATING ACTIVATION OF I IN BOTH SYSTEMS BY NITROREDUCTION RATHER THAN OXIDATION OF THE FURAN RING. MICROSOMAL NITROREDUCTION AND COVALENT BINDING OF I WERE INHIBITED BY AN ANTIBODY AGAINST NADPH-CYTOCHROME C REDUCTASE AND COVALENT BINDING WAS ENHANCED BY THE ADDITION OF FAD. IN SOLUBLE FRACTIONS, MAXIMUM RATES OF COVALENT BINDING WERE OBTAINED IN THE PRESENCE OF NADH AND HYPOXANTHINE, AND IT WAS INHIBITED BY ALLOPURINOL, A XANTHINE OXIDASE INHIBITOR. REDUCED GLUTATHIONE DECREASED COVALENT BINDING OF I IN BOTH MICROSOMAL AND SOLUBLE FRACTIONS OF LIVER AND LUNG, BUT THE RATE OF NITROREDUCTION WAS UNAFFECTED., THE HYPOTHESIS IS PRESENTED THAT THE TOXICITY OF NITROFURANS SUCH AS NITROFURANTOIN (I), WHICH ARE USED IN COMMERCIAL POULTRY PRODUCTION, IS DUE TO OXIDATIVE METABOLIC STRESS CAUSED BY THE O2- FREE RADICAL FORMED DURING METABOLISM OF THE COMPOUNDS. | |

| Details | COMBS GF JR; PROC-CORNELL NUTR CONF FEED MANUF: 9 (1979) | |

| Record name | NITROFURANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ORANGE-YELLOW NEEDLES FROM DIL ACETIC ACID, LEMON-YELLOW CRYSTALS OR FINE POWDER, Yellow powder | |

CAS No. |

67-20-9 | |

| Record name | NITROFURANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Imidazolidinedione, 1-[[(5-nitro-2-furanyl)methylene]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrofurantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrofurantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROFURANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

514 °F (decomposes) (NTP, 1992), 263 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-198 | |

| Record name | NITROFURANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-198 | |

| Record name | NITROFURANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.